3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-[2-(methylamino)phenyl]-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-10-7-5-3-2-4-6(7)8-11-9(14)13-12-8/h2-5,10H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGBCJDRHHUDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=NNC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 2-(methylamino)benzaldehyde with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of a solvent such as ethanol to facilitate the reaction.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Antioxidant Activity of Selected Triazol-5-one Derivatives
*Data at 100 µg/mL; BHA (reference) showed 85% DPPH scavenging.
Antitumor Activity
For instance, 3-ethyl-4-(3-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one exhibited inhibitory effects against human leukemia cells (IC₅₀ = 12 µM) . The methylamino group’s ability to modulate electron density and hydrogen bonding may enhance interactions with cellular targets, though direct data for this compound remains unexplored.
Physicochemical Properties
The acidity (pKa) of triazol-5-one derivatives is influenced by substituents. For example, 3-ethyl-4-(4-diethylaminobenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one had a pKa of 8.2 in acetonitrile, while electron-withdrawing groups lowered pKa values . The methylamino group, being weakly basic, may increase solubility in polar solvents compared to nonpolar substituents.
Table 2: pKa Values of Triazol-5-one Derivatives in Acetonitrile
| Substituent at Phenyl Ring | pKa (Acetonitrile) | Reference |
|---|---|---|
| 4-Diethylaminobenzylidenamino | 8.2 | |
| 3-Ethoxy-4-hydroxybenzylidenamino | 7.8 | |
| 2-Methylamino (hypothetical) | ~8.5 (inferred) | – |
Electronic and Spectroscopic Properties
Theoretical studies using DFT/B3LYP methods revealed that substituents significantly affect HOMO-LUMO gaps. For example, 3-(p-methoxybenzyl)-4-(3-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one had a HOMO-LUMO gap of 4.2 eV, while chloro-substituted analogs showed gaps of 4.5 eV . The methylamino group’s electron-donating nature may reduce this gap, enhancing charge transfer properties.
Biological Activity
3-[2-(Methylamino)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a triazole ring, which is known for conferring various biological activities to similar compounds.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds can possess significant antimicrobial properties. For instance, triazole derivatives have been reported to inhibit the growth of various bacteria and fungi. The specific compound may demonstrate similar effects due to its structural characteristics.
- Anticancer Activity : Compounds containing triazole rings have been extensively studied for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as inhibitors of various enzymes involved in cancer cell metabolism. For example, they may inhibit topoisomerases or kinases that are crucial for cancer cell survival and proliferation.
- Cell Signaling Pathways : Research indicates that triazole compounds can modulate key signaling pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation.
Case Studies
Several studies have investigated the biological effects of triazole compounds similar to this compound:
- Study on Anticancer Activity : A study assessed the cytotoxic effects of a series of triazole derivatives on human cancer cell lines (e.g., MDA-MB-231). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of triazole derivatives against various pathogens. The results demonstrated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria .
Data Table
Here is a summary table of the biological activities reported for this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
